molecular formula C14H11N3O2 B13651217 Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13651217
M. Wt: 253.26 g/mol
InChI Key: JEXJDVARVJQBSJ-UHFFFAOYSA-N
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Description

Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with a methyl ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting a suitable amine with sodium azide.

    Preparation of Alkyne: The alkyne precursor is synthesized by reacting a suitable halide with a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may yield naphthalene derivatives with reduced functional groups.

Scientific Research Applications

Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis, leading to the death of microbial cells. Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription.

Comparison with Similar Compounds

Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Naphthalene Derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities but differ in their functional groups and biological activities.

    Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring but differ in their substitution patterns and chemical properties.

The uniqueness of this compound lies in its combination of the naphthalene and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 1-naphthalen-1-yltriazole-4-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)12-9-17(16-15-12)13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3

InChI Key

JEXJDVARVJQBSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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